molecular formula C5H10ClN3O B2833950 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride CAS No. 1431962-46-7

3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2833950
CAS No.: 1431962-46-7
M. Wt: 163.61
InChI Key: HDFWTOTVKOCCJD-UHFFFAOYSA-N
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Description

Historical Development of Aminopyrazoles in Drug Discovery

The therapeutic exploration of aminopyrazoles began in the early 21st century, with patents such as IL206296A highlighting their use in manufacturing drugs for disease prevention and treatment . Early studies focused on their anti-inflammatory and antimicrobial properties, but recent advancements have expanded their applications to neurodegenerative disorders and oncology. For instance, aminopyrazole-derived inhibitors targeting leucine-rich repeat kinase 2 (LRRK2) demonstrated efficacy in preclinical Parkinson’s disease models, underscoring their brain-penetrant capabilities .

Aminopyrazoles gained prominence due to their synthetic accessibility and bioisosteric compatibility with aniline groups. This property enabled researchers to address limitations in earlier drug candidates, such as poor solubility and cytochrome P450 interactions, by substituting anilines with aminopyrazoles .

Significance of 4-Aminopyrazole Derivatives in Pharmaceutical Research

4-Aminopyrazole derivatives, characterized by an amino group at the fourth position of the pyrazole ring, exhibit enhanced hydrogen-bonding capacity and improved target engagement. The structural features of this compound (C₅H₁₁Cl₂N₃O) include:

  • Methoxy group at position 3 : Enhances electron density and influences ring aromaticity.
  • Methyl group at position 1 : Improves metabolic stability by sterically shielding reactive sites .

Table 1: Structural and Pharmacokinetic Properties of 4-Aminopyrazole Derivatives

Property This compound
Molecular Weight 200.06 g/mol
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
LogP 0.89 (predicted)

These modifications enable the compound to interact with biological targets such as kinases and G-protein-coupled receptors while maintaining favorable solubility profiles .

Current Research Landscape of Methoxypyrazole Derivatives

Recent studies prioritize methoxypyrazoles for their dual role in enhancing target affinity and reducing off-target effects. Key areas of investigation include:

  • Oncology : Pyrazole-based inhibitors targeting aberrant kinase signaling pathways.
  • Neuropharmacology : Development of blood-brain barrier-penetrant agents for neurodegenerative diseases .
  • Anti-inflammatory Therapeutics : Modulation of cyclooxygenase-2 (COX-2) and interleukin pathways .

Table 2: Synthetic Routes for 4-Aminopyrazole Derivatives

Method Reactants Yield (%) Reference
Cyclocondensation β-Ketonitriles, Hydrazines 78–85
Peptide Coupling Fmoc-Protected Glycine, Piperidine 65

The synthesis of this compound often involves cyclocondensation of β-ketonitriles with hydrazines, followed by functional group protection and acidification to yield the hydrochloride salt .

Properties

IUPAC Name

3-methoxy-1-methylpyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-8-3-4(6)5(7-8)9-2;/h3H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFWTOTVKOCCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431962-46-7
Record name 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and filtration to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C5_5H9_9N3_3O·HCl
Molecular Weight: 127.14 g/mol
CAS Number: 1431962-46-7

The compound features a pyrazole ring, which is known for its biological activity and versatility in synthetic chemistry. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Medicinal Chemistry

3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride has been investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of various bioactive compounds. Research indicates that derivatives of pyrazole compounds exhibit significant activity against different biological targets, including enzymes involved in metabolic pathways.

Case Study:
In a study focused on the synthesis of novel pyrazole derivatives, researchers demonstrated that modifications to the pyrazole structure could enhance inhibitory activity against specific enzymes, providing insights into drug design strategies for treating metabolic disorders .

Agricultural Chemistry

The compound has also been explored for its pesticidal properties. It plays a role in the development of new pesticide formulations that are effective against a range of agricultural pests.

Case Study:
A patent describes a synthetic route for producing pesticidal thioethers using this compound as an intermediate. The resulting compounds exhibited improved efficacy and reduced environmental impact compared to traditional pesticides .

Material Science

In materials science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. Its ability to form coordination complexes makes it suitable for applications in catalysis and gas storage.

Case Study:
Research has shown that incorporating pyrazole derivatives into MOFs enhances their stability and adsorption properties, making them promising candidates for applications in gas separation technologies .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPrecursor for bioactive compoundsEnhances enzyme inhibition in metabolic pathways
Agricultural ChemistryDevelopment of novel pesticidesImproved efficacy and reduced environmental impact
Material ScienceSynthesis of metal-organic frameworksEnhanced stability and adsorption properties

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. These interactions can lead to changes in cellular processes, which may account for its biological activities. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key pyrazole derivatives are compared below based on substituents, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride 1431962-46-7 C₅H₁₀ClN₃O 163.60 3-OCH₃, 1-CH₃ Pharmaceutical intermediates (e.g., EGFR inhibitors)
Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride 1909327-84-9 C₆H₁₂Cl₂N₃ 198.09 3-CH₃, methylamine (-CH₂NH₂CH₃) Pharmaceuticals, agrochemicals, material science
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine hydrochloride - C₁₀H₁₄ClN₅O 253.70 3-Cl, 1-pyridin-3-yl, 2-methoxyethyl (-OCH₂CH₂OCH₃) Experimental pharmaceutical synthesis
3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride 2094925-22-9 C₆H₈ClF₃N₃O 229.60 3-OCH₃, 1-CF₃CH₂ Specialty chemical synthesis (electron-withdrawing substituent)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine - C₁₂H₁₅N₅ 229.28 3-CH₃, 1-pyridin-3-yl, cyclopropylamine Drug discovery (kinase inhibitors)

Key Comparative Insights

a) Electronic Effects and Reactivity
  • The methoxy group in the target compound is electron-donating, enhancing nucleophilic reactivity at the 4-amine position. This contrasts with chloro substituents (e.g., in CAS 2094925-22-9), which are electron-withdrawing and may reduce reactivity in coupling reactions .
b) Solubility and Formulation
  • The hydrochloride salt form of the target compound improves water solubility compared to free bases. The dihydrochloride variant (CAS 2091135-14-5, MW 200.07) offers even greater solubility but may require stringent storage conditions (inert atmosphere, room temperature) .
  • Pyridinyl-substituted analogs (e.g., CAS 1909327-84-9) exhibit lower solubility due to aromatic ring hydrophobicity, necessitating formulation adjustments in drug delivery .
d) Pharmacological Relevance
  • The target’s methoxy group is critical in PF-06747775 , where it likely modulates binding affinity to EGFR’s kinase domain .
  • Methylamine-substituted derivatives (e.g., CAS 1909327-84-9) are explored for agrochemicals due to their stability under environmental conditions .

Research Findings and Data Tables

Analytical Data for Selected Compounds

Parameter 3-Methoxy-1-methyl-1H-pyrazol-4-amine HCl Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine diHCl 3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl
Purity ≥95% ≥95% Not reported
HPLC Retention Time Not available Not available 12.3 min (hypothetical, based on RP-HPLC methods for similar compounds)
Melting Point Not reported Not reported 157–158°C

Biological Activity

3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The compound has the molecular formula C5H8ClN3OC_5H_8ClN_3O and a molecular weight of 127.14 g/mol. It features a pyrazole ring with a methoxy group at the 3-position and a methyl group at the 1-position, contributing to its reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest it is particularly effective against Staphylococcus aureus and Escherichia coli, with reported MIC values ranging from 0.0039 to 0.025 mg/mL for certain derivatives .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43

The antimicrobial activity of this compound is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its interaction with specific enzymes or receptors may alter their activity, contributing to its biological effects.

Synthesis Methods

Several synthesis methods have been reported for producing this compound, typically involving multi-step processes that ensure high purity levels:

  • Starting Materials : Common precursors include hydrazine derivatives and suitable aldehydes.
  • Reagents : Common reagents include methanol for methoxylation reactions and hydrochloric acid for salt formation.
  • Yield : The synthesis can achieve yields of up to 99% under optimized conditions .

Applications

The compound's versatility extends beyond antimicrobial activity; it has potential applications in:

  • Pharmaceutical Development : As a lead compound in drug discovery due to its biological activities.
  • Agrochemicals : Its properties make it suitable for developing new agrochemical agents.

Case Studies

Recent studies have highlighted the compound's potential in treating infections caused by resistant bacterial strains. For instance, a study demonstrated that derivatives of this compound could effectively inhibit bacterial growth within hours, suggesting rapid action against pathogens .

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